4-Chloro-2,6-dimethoxypyridine
Overview
Description
4-Chloro-2,6-dimethoxypyridine is a chemical compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 g/mol It is a derivative of pyridine, characterized by the presence of chlorine and methoxy groups at the 4 and 2,6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-dimethoxypyridine typically involves the chlorination of 2,6-dimethoxypyridine. One common method includes the reaction of 2,6-dimethoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out under reflux, and the product is purified through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-dimethoxypyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 2,6-dimethoxyaniline or 2,6-dimethoxythiophenol can be formed.
Oxidation Products: Products like 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde are common.
Reduction Products: Alcohol derivatives such as 2,6-dimethoxybenzyl alcohol can be obtained.
Scientific Research Applications
4-Chloro-2,6-dimethoxypyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The chlorine and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
4-Chloro-2,6-dimethoxypyridine can be compared with other similar compounds such as:
2,6-Dimethoxypyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Chloro-2,6-dimethylpyridine: Contains methyl groups instead of methoxy groups, leading to variations in chemical properties and uses.
4-Chloro-2,6-diaminopyrimidine: Features amino groups, which significantly alter its chemical behavior and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-chloro-2,6-dimethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-6-3-5(8)4-7(9-6)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZFRLLLGRSLAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489180 | |
Record name | 4-Chloro-2,6-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62616-14-2 | |
Record name | 4-Chloro-2,6-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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